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Compound of Interest

Compound Name: 4-Bromo-2-nitro-N-phenylaniline

CAS No.: 16588-25-3

Cat. No.: B1600996

Get Quote

Structural Analysis
The molecule consists of a diphenylamine core substituted on one ring. The key structural

features dictate its reactivity and physical state:

Electronic "Push-Pull" System: The lone pair on the bridging nitrogen (amine) donates

electron density into the substituted ring, while the ortho-nitro group acts as a strong

acceptor.[1] This creates a significant dipole moment and facilitates Intramolecular Charge

Transfer (ICT).

Intramolecular Hydrogen Bonding: A critical theoretical feature is the interaction between the

amine proton (N-H) and the nitro group oxygen. This [N-H···O=N] hydrogen bond locks the

substituted ring and the nitrogen bridge into a planar or near-planar conformation,

significantly reducing the basicity of the amine (pKa < 0) and shifting the UV-Vis absorption

maximum (bathochromic shift).[1]

Steric Modulation: The bulky bromine atom at the para position and the phenyl ring create

steric parameters that influence crystal packing, typically resulting in lower melting points

compared to planar, unsubstituted analogs.
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Theoretical Descriptors (Computed)
Property Value (Theory/Exp) Description

Molecular Formula C₁₂H₉BrN₂O₂ -

Molecular Weight 293.12 g/mol

Monoisotopic mass dominated

by ⁷⁹Br and ⁸¹Br isotopes (~1:1

ratio).[1]

LogP (Predicted) ~4.2 - 4.5

Highly lipophilic due to the

aromatic rings and halogen;

poor water solubility.[1]

pKa (Conjugate Acid) ~ -1.0 to 0.5

Extremely weak base due to

strong electron withdrawal by -

NO₂ and -Br.[1]

Dipole Moment High (~5-6 D)
Driven by the nitro-amine

resonance interaction.[1]

Part 2: Physicochemical Profile[1]
Physical Constants[1]

Appearance: Orange to Red crystalline solid (color arises from the n→π* and π→π*

transitions of the nitro-amine chromophore).

Melting Point: 65–66 °C [1].[2]

Solubility:

Soluble: Dichloromethane, Ethyl Acetate, DMSO, DMF.

Insoluble: Water, dilute aqueous acids (due to low basicity).

Spectroscopic Signatures (Predicted)
¹H NMR (DMSO-d₆, 400 MHz):

δ ~9.5 ppm (s, 1H, NH): Deshielded by H-bonding and the nitro group.
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δ ~8.2 ppm (d, J=2.5 Hz, 1H, H-3): Highly deshielded proton between -NO₂ and -Br.[1]

δ ~7.6 ppm (dd, J=9.0, 2.5 Hz, 1H, H-5): Ortho to Br, meta to NO₂.

δ ~7.1 ppm (d, J=9.0 Hz, 1H, H-6): Shielded relative to others due to ortho-amine effect.[1]

δ ~7.2–7.5 ppm (m, 5H, Ph): Multiplet for the unsubstituted phenyl ring.

IR Spectrum:

3300–3350 cm⁻¹: N-H stretch (often weak/broadened due to H-bonding).[1]

1500–1530 cm⁻¹: Asymmetric -NO₂ stretch.[1]

1300–1350 cm⁻¹: Symmetric -NO₂ stretch.

Part 3: Synthetic Pathways[1]
The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The

ortho-nitro group activates the leaving group (Fluorine or Chlorine) for displacement by aniline.

[1]

Synthesis Protocol: SₙAr Displacement
Reagents: 4-Bromo-1-fluoro-2-nitrobenzene, Aniline, Potassium Carbonate (K₂CO₃).[1]

Solvent: DMF or DMSO (Polar aprotic solvents accelerate SₙAr).

Step-by-Step Methodology:

Preparation: Charge a reaction vessel with 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and

DMF (5 mL/mmol).

Base Addition: Add anhydrous K₂CO₃ (1.5 eq).

Nucleophile Addition: Add Aniline (1.1 eq) dropwise at room temperature.

Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Mobile phase: 10%

EtOAc/Hexanes). The starting material (fluoride) will disappear, and a lower Rf orange/red

spot will appear.
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Workup: Pour the reaction mixture into ice-water (10x volume). The product will precipitate

as an orange solid.

Purification: Filter the solid. Wash with water to remove DMF and salts. Recrystallize from

Ethanol or purify via silica gel chromatography if necessary.

Reaction Mechanism Visualization
The following diagram illustrates the SₙAr mechanism via the Meisenheimer complex.
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Caption: SₙAr pathway showing the displacement of fluorine activated by the ortho-nitro group.

Part 4: Reactivity & Functionalization Logic[1]
This compound serves as a "linchpin" intermediate due to its three distinct reactive sites:

Nitro Group (-NO₂): Can be reduced (Fe/HCl, H₂/Pd-C, or Na₂S₂O₄) to a primary amine.[1]

This generates a vicinal diamine (4-bromo-N1-phenylbenzene-1,2-diamine), a precursor for

cyclization into Benzimidazoles.[1]

Bromine Atom (-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-

Hartwig).[1] It allows the extension of the conjugation system or the addition of other

pharmacophores.

N-H Group: Can be alkylated, though this requires strong bases (NaH) due to the low pKa.

Workflow: Conversion to Benzimidazole
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A common application in drug discovery (e.g., antiviral research [2]) involves reducing the nitro

group and cyclizing with an aldehyde.
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Caption: Synthetic logic for converting the target compound into a benzimidazole scaffold.

Part 5: Safety & Handling (MSDS Summary)
Hazards:
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H302: Harmful if swallowed.

H315/H319: Causes skin and serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use standard PPE (Nitrile gloves, safety glasses). Manipulate in a fume hood to

avoid dust inhalation.

Storage: Store at room temperature, protected from light (nitro compounds can be

photosensitive over long periods).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1600996/docs#part-1-molecular-architecture-
theoretical-properties-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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